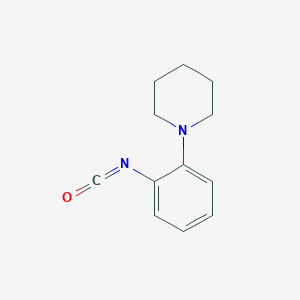

1-(2-Isocyanatophenyl)piperidine

Description

Contextualization within Modern Isocyanate Chemistry Research

The isocyanate functional group (-N=C=O) is a versatile and highly reactive moiety used extensively in organic synthesis. Aromatic isocyanates, in particular, are key building blocks for a wide range of materials and compounds, most notably polyurethanes. The reactivity of the isocyanate group is characterized by its susceptibility to nucleophilic attack, leading to the formation of stable covalent bonds.

Modern research continues to explore the rich chemistry of isocyanates. Key areas of investigation include:

Urea (B33335) and Urethane Synthesis: Isocyanates readily react with amines and alcohols to form ureas and urethanes, respectively. This reactivity is fundamental to the synthesis of numerous polymers and small molecules. researchgate.net Copper-catalyzed methods have been developed for the synthesis of unsymmetrical ureas from isocyanides, which share a conceptual relationship with isocyanates in synthetic transformations. nih.gov

Multicomponent Reactions: Isocyanates are valuable components in one-pot, multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. For instance, phenyl isocyanate can react with isocyanides and dialkyl acetylenedicarboxylates to produce highly substituted pyrrole (B145914) derivatives. arkat-usa.org

Cycloaddition and Heterocycle Formation: The isocyanate group can participate in cycloaddition reactions to form various heterocyclic systems. The Staudinger-aza-Wittig reaction, for example, can be used to generate isocyanates in situ, which are then trapped to form ureas and other derivatives under microwave irradiation. beilstein-journals.org

The isocyanate portion of 1-(2-isocyanatophenyl)piperidine is expected to exhibit this characteristic reactivity, making it a useful synthetic handle for attaching the piperidino-phenyl scaffold to other molecules or for participating in intramolecular reactions.

Table 1: General Reactions of the Isocyanate Functional Group

This interactive table summarizes the primary reactions of the isocyanate group with various nucleophiles.

| Nucleophile | Resulting Functional Group |

|---|---|

| Alcohol (R'-OH) | Urethane (Carbamate) |

| Amine (R'-NH₂) | Urea |

| Water (H₂O) | Carbamic Acid (unstable), then Amine + CO₂ |

| Carboxylic Acid | Amide + CO₂ (via unstable anhydride) |

| Urethane | Allophanate |

Significance within Contemporary Piperidine (B6355638) Chemistry Research

The piperidine ring is a six-membered saturated heterocycle containing a nitrogen atom. wikipedia.org It is one of the most ubiquitous structural motifs in pharmaceuticals and alkaloids, valued for its conformational properties and its ability to engage in key biological interactions. nih.govnih.gov Consequently, the synthesis and functionalization of piperidines are central themes in medicinal and organic chemistry.

Contemporary research in piperidine chemistry focuses on several key aspects:

Novel Synthetic Methods: There is a continuous drive to develop efficient and stereoselective methods for constructing the piperidine ring. nih.gov Strategies include the hydrogenation of pyridine (B92270) precursors, intramolecular reductive amination, and various cyclization and cycloaddition reactions. organic-chemistry.orgyoutube.com

Functionalization: The derivatization of the piperidine scaffold is crucial for modulating its physicochemical and pharmacological properties. The nitrogen atom is a common site for substitution, but C-H functionalization at various ring positions is also an area of intense research.

Bioisosteres: To fine-tune properties like basicity, lipophilicity, and metabolic stability, researchers develop and study bioisosteres of the piperidine ring, such as azaspiro[3.3]heptanes. researchgate.net

In this context, this compound can be viewed as an N-aryl piperidine derivative. The synthesis of its precursor, 1-(2-aminophenyl)piperidine, and its subsequent conversion would be a logical route to access this molecule. orgsyn.org The presence of the isocyanate group provides a reactive site for further elaboration, distinguishing it from simpler substituted piperidines.

Table 2: Selected Synthesis Methods for Piperidine Derivatives

This table outlines common strategies for synthesizing the piperidine core structure.

| Method | Description |

|---|---|

| Pyridine Reduction | Catalytic hydrogenation or chemical reduction of substituted pyridines to yield the corresponding piperidines. wikipedia.org |

| Reductive Amination | Intramolecular or intermolecular reaction of an amine with a dicarbonyl compound or a keto-aldehyde, followed by reduction. nih.gov |

| Cyclization of Amino Alcohols | Conversion of amino alcohols to cyclic amines, often via activation of the hydroxyl group. organic-chemistry.org |

| [5+1] Annulation | Condensation of amines with glutaraldehyde (B144438) or its equivalents to form the six-membered ring. nih.gov |

Bridging Role in Heterocyclic and Aromatic Isocyanate Compound Studies

The true synthetic potential of this compound lies in its ability to bridge the chemistry of two distinct classes of compounds. The ortho-positioning of the piperidine and isocyanate groups on the phenyl ring creates a unique chemical environment where intramolecular interactions and reactions are possible.

This structure serves as a potential precursor for novel, fused heterocyclic systems. Under suitable conditions, one could envision synthetic pathways where:

An N-H bond from a reactant first adds to the isocyanate, and a subsequent reaction involves the piperidine ring.

Intramolecular cyclization occurs, possibly involving the activation of a C-H bond on the piperidine ring to attack the isocyanate, leading to tricyclic structures.

While specific examples for this compound are not documented in detail, the principle of using bifunctional building blocks is well-established. The reaction of isocyanides (a related functional group) with other reagents to form heterocycles demonstrates the utility of such reactive intermediates in complex synthesis. arkat-usa.org The molecule can be seen as a scaffold that unites the predictable reactivity of an aromatic isocyanate with the conformational and stereochemical complexities of the piperidine ring, offering a platform for creating diverse chemical libraries.

Structure

3D Structure

Properties

CAS No. |

892501-88-1 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-(2-isocyanatophenyl)piperidine |

InChI |

InChI=1S/C12H14N2O/c15-10-13-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |

InChI Key |

KYBLFIQZSMHBII-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC=CC=C2N=C=O |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2N=C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Isocyanatophenyl Piperidine and Analogues

Strategic Approaches for Constructing the 2-Isocyanatophenyl Moiety

The formation of the 2-isocyanatophenyl group is a critical step that can be achieved through several strategic routes. These methods often involve the transformation of pre-functionalized aromatic precursors.

Precursor-Based Syntheses Involving Ortho-Substituted Anilines

A common and effective strategy for constructing the 2-isocyanatophenyl moiety begins with ortho-substituted anilines. The amino group of the aniline (B41778) serves as a handle for introducing the isocyanate functionality. One of the most traditional and industrially significant methods is phosgenation, which involves reacting the aniline with phosgene (B1210022) (COCl₂) or a phosgene equivalent. wikipedia.orgnih.govacs.org This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate. wikipedia.org Due to the hazardous nature of phosgene, significant research has been dedicated to developing safer, non-phosgene routes. nih.govacs.org

Alternative "phosgene-free" methods have emerged, offering milder and more environmentally benign pathways. google.com These often involve the carbonylation of nitroarenes or the rearrangement of carboxylic acid derivatives. wikipedia.org For instance, the Curtius rearrangement of an acyl azide (B81097), derived from the corresponding carboxylic acid, provides a reliable route to isocyanates. wikipedia.org Similarly, the Hofmann rearrangement of a primary amide or the Lossen rearrangement of a hydroxamic acid derivative can also be employed. wikipedia.orgorganic-chemistry.org Another approach involves the reductive carbonylation of nitro- and nitrosoarenes, often requiring a palladium catalyst to prevent side reactions. wikipedia.org

Introduction of the Isocyanate Functionality on Aromatic Systems

A notable non-phosgene approach involves the reaction of nitro or amino compounds with carbon monoxide, dimethyl carbonate, or urea (B33335) to form a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. nih.govacs.org This two-step process avoids the use of highly toxic reagents and simplifies purification. acs.org

Diverse Methodologies for Piperidine (B6355638) Ring Assembly and Derivatization

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, can be constructed through a variety of powerful cyclization reactions. enamine.netmdpi.com These methods can be broadly categorized into intramolecular and intermolecular strategies.

Cyclization Reactions in Piperidine Synthesis

Cyclization reactions are a cornerstone of piperidine synthesis, allowing for the construction of the six-membered ring from acyclic precursors. whiterose.ac.uk

Intramolecular cyclization involves the formation of a bond between two reactive centers within the same molecule. The aza-Michael reaction is a prominent example, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule to form the piperidine ring. mdpi.comnih.gov A double aza-Michael reaction has been reported as an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.gov

Radical-mediated cyclizations offer another powerful tool for piperidine synthesis. mdpi.com These reactions often involve the generation of a radical species that then cyclizes onto a double or triple bond. For instance, radical 5-exo cyclization of 2-methylene-N-substituted aziridines has been used to synthesize 5-methylene piperidines. whiterose.ac.uk

| Intramolecular Cyclization Strategy | Description | Key Features |

| Aza-Michael Reaction | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl or other electron-deficient alkene. mdpi.comnih.gov | Atom-efficient; can be used to create chiral centers. nih.gov |

| Radical-Mediated Cyclization | Cyclization of a radical onto an unsaturated bond within the same molecule. mdpi.com | Forms C-C or C-N bonds; can be initiated by various methods. mdpi.com |

Intermolecular cycloadditions involve the reaction of two separate components to form the piperidine ring. The [3+3] annulation is a powerful strategy where a three-atom component reacts with another three-atom component to construct the six-membered ring. acs.org For example, the reaction of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex represents a formal [3+3] cycloaddition to form functionalized piperidines. whiterose.ac.uk

Another important class of intermolecular reactions is the [4+2] cycloaddition, or Diels-Alder reaction, which can be used to form substituted piperidines. acs.org Organocatalytic Mannich-reductive cyclization has been reported as a formal [4+2] cycloaddition for the one-pot synthesis of functionalized piperidines. rsc.org

| Intermolecular Cycloaddition Strategy | Description | Key Features |

| [3+3] Annulation | Reaction of two three-atom components to form a six-membered ring. acs.org | Convergent synthesis; allows for rapid construction of the piperidine core. |

| [4+2] Annulation (Diels-Alder) | Reaction of a diene with a dienophile to form a six-membered ring. acs.orgrsc.org | Highly stereospecific; can be catalyzed by various methods. rsc.org |

Electroreductive Cyclization Techniques

Electroreductive cyclization presents a green and efficient alternative to traditional methods for forming heterocyclic rings. This technique utilizes an electric current to initiate a cyclization reaction, often avoiding the need for harsh reagents. For the synthesis of a precursor to 1-(2-isocyanatophenyl)piperidine, a potential strategy involves the electroreductive cyclization of an N-(2-nitrophenyl) substituted precursor bearing a suitable leaving group on a five-carbon chain.

While a direct electroreductive cyclization to form 1-(2-nitrophenyl)piperidine (B57168) is not extensively documented, the general principle has been demonstrated for related systems. For instance, the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been successfully employed for the synthesis of piperidine and pyrrolidine (B122466) derivatives. This method offers good yields and can be performed on a preparative scale. The mechanism involves the reduction of the imine at the cathode to generate a radical anion, which then undergoes nucleophilic attack on the dihaloalkane, followed by a second reduction and cyclization.

A hypothetical electroreductive approach to a precursor of this compound could involve the cyclization of an N-(2-nitrophenyl)-5-halopentylamine. The nitro group, being electroactive, could potentially participate in the electrochemical process. Further research in this specific area is warranted to establish its feasibility and optimize reaction conditions.

Catalytic Hydrogenation and Reduction Protocols for Saturated Heterocycles

Catalytic hydrogenation is a cornerstone of synthetic chemistry for the reduction of unsaturated compounds, including the conversion of pyridinium (B92312) salts and nitroarenes to the corresponding saturated heterocycles and anilines. This method is crucial for the synthesis of 1-(2-aminophenyl)piperidine, the direct precursor to this compound, from 1-(2-nitrophenyl)piperidine. A variety of catalysts and conditions can be employed for this transformation, with the choice often influencing the reaction's efficiency and chemoselectivity. nih.govnih.govgoogle.comdicp.ac.cnresearchgate.netrsc.org

The reduction of the nitro group is typically achieved using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, under a hydrogen atmosphere. google.comrsc.org The choice of solvent and reaction conditions (temperature and pressure) can significantly impact the yield and purity of the resulting amine. For instance, transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of a rhodium catalyst offers a milder alternative to using hydrogen gas. dicp.ac.cn

Below is a data table summarizing various catalytic systems used for the hydrogenation of nitroarenes to anilines, which are analogous to the reduction of 1-(2-nitrophenyl)piperidine.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Pd/C | H₂ | Methanol | Room Temp | 1 | >95 | rsc.org |

| Raney Nickel | H₂ | Ethanol | 50 | 10 | High | google.com |

| [Cp*RhCl₂]₂ | HCOOH | CH₂Cl₂/H₂O | 40 | N/A | 86 | dicp.ac.cn |

| Ir-MeO-BoQPhos | H₂ | Toluene | 30 | 30 | High | nih.gov |

| Pd Nanoparticles | H₂ | N/A | 100 | 30 | >99 | rsc.org |

Multi-Component Reactions for Piperidine Scaffold Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to generating molecular diversity. rsc.orgnih.gov Several MCRs have been developed for the synthesis of highly functionalized piperidines. rsc.org These reactions can be adapted to produce a variety of analogues of this compound by varying the starting components.

A prominent example is the three-component Mannich-type reaction. In a strategy inspired by biosynthesis, a stereoselective three-component vinylogous Mannich-type reaction of a 1,3-bis-trimethylsilylenol ether, an aldehyde, and a chiral amine can yield a chiral dihydropyridinone, which serves as a versatile intermediate for building various chiral piperidine compounds. rsc.org By employing an ortho-substituted aniline derivative in such a reaction, one could potentially access a precursor to the target molecule.

Another approach involves the one-pot synthesis of diversely substituted 2-aminopyrroles from aldehydes, N-sulfonamidoacetophenones, and activated methylene (B1212753) compounds, which has been used in the synthesis of various alkaloids. nih.gov While not directly yielding a piperidine, this highlights the power of MCRs in constructing complex heterocyclic systems that could be further elaborated. The development of a specific MCR that directly affords 1-(2-aminophenyl)piperidine or its close analogues remains an area of interest for synthetic chemists.

Design Principles for Convergent and Divergent Synthesis of the Compound

The strategic design of a synthetic route, whether convergent or divergent, is crucial for the efficient production of a target molecule and its analogues.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, a convergent approach could involve the synthesis of a suitably functionalized piperidine derivative and a separate synthesis of a 2-isocyanatophenyl fragment, followed by their coupling. For example, a palladium-catalyzed cross-coupling reaction between a piperidine boronic acid derivative and a 1-halo-2-isocyanatobenzene could be envisioned. A convergent synthesis of the related alkaloid (-)-iso-6-spectaline utilized a cross-metathesis reaction to couple a cis-2,6-disubstituted piperidin-3-ol scaffold with a long alkyl chain. nih.gov

In contrast, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. For the synthesis of analogues of this compound, a divergent strategy would be highly advantageous. A key intermediate could be 1-(2-aminophenyl)piperidine. From this central molecule, a variety of isocyanates with different substitution patterns on the phenyl ring could be synthesized by employing appropriately substituted anilines in the initial piperidine synthesis. Furthermore, the amino group of 1-(2-aminophenyl)piperidine can be a handle for various other transformations, leading to a diverse range of 1-(2-substituted-phenyl)piperidine derivatives.

Stereoselective Synthesis of this compound and Its Chiral Derivatives

The introduction of chirality into a molecule can have a profound impact on its biological activity. Therefore, the stereoselective synthesis of chiral derivatives of this compound is of significant interest. Several strategies can be employed to achieve this, often focusing on the asymmetric synthesis of the piperidine ring. rsc.orgnih.govgoogle.comnih.govrsc.orgnih.gov

One approach involves the use of chiral auxiliaries or catalysts in the ring-forming reaction. For instance, a stereoselective three-component vinylogous Mannich-type reaction using a chiral amine can lead to the formation of a chiral dihydropyridinone intermediate with high diastereoselectivity. rsc.org This intermediate can then be converted to the desired chiral piperidine.

Another powerful method is chemo-enzymatic synthesis. A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed, which utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined piperidines. nih.gov This method has been used to generate either enantiomer of a substituted piperidine by selecting the appropriate enzyme. nih.gov

Furthermore, the asymmetric hydrogenation of pyridinium salts using chiral catalysts, such as iridium complexes with chiral phosphine (B1218219) ligands, can provide enantioenriched piperidines. nih.gov The choice of ligand is crucial for achieving high enantioselectivity. nih.gov These methods could be adapted to produce chiral precursors to this compound, which would then be converted to the final chiral product.

Sustainable and Efficient Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Investigation of Catalyst-Free and Mild Reaction Conditions

Developing synthetic methods that proceed under catalyst-free and mild conditions is a key goal of sustainable chemistry. For the synthesis of the precursor 1-(2-nitrophenyl)piperidine, a potential catalyst-free approach is the nucleophilic aromatic substitution (SNAr) of a 2-halonitrobenzene with piperidine. While SNAr reactions are often facilitated by the presence of a base, under certain conditions, particularly with highly activated substrates, they can proceed without a catalyst.

Research into concerted nucleophilic aromatic substitution (cSNAr) reactions has shown that some substitutions can occur via a single transition state without the formation of a Meisenheimer intermediate. nih.gov The reaction of 3-methoxypyridine (B1141550) with piperidine, for example, can be achieved using sodium hydride with a lithium iodide additive under relatively mild conditions. nih.gov While not strictly catalyst-free, this highlights the potential for developing milder protocols. The direct reaction of 2-nitrohalobenzenes with piperidine often requires elevated temperatures, but the exploration of alternative solvents or additives could lead to milder, catalyst-free conditions. For instance, nitro-group migration has been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents, indicating the complex reactivity that can be harnessed in these systems. clockss.org Further investigation into solvent effects and the use of non-traditional energy sources like microwave irradiation could lead to more sustainable and efficient catalyst-free syntheses of the key precursor, 1-(2-nitrophenyl)piperidine.

Application of Continuous Flow Synthesis Techniques

The adoption of continuous flow chemistry has marked a significant advancement in the synthesis of isocyanates, offering a safer, more efficient, and scalable alternative to traditional batch processes. rsc.orgthieme-connect.com This methodology is particularly advantageous for handling the often hazardous and unstable intermediates involved in isocyanate formation. rsc.org The primary approach for the continuous flow synthesis of aryl isocyanates, which can be extrapolated for the production of this compound, involves the Curtius rearrangement of a corresponding acyl azide. thieme-connect.comthieme-connect.com

This process typically begins with the in-situ formation of the acyl azide from an acyl hydrazide. In a continuous flow setup, a solution of the acyl hydrazide and an organic solvent is mixed with an aqueous solution of nitrous acid. google.com This reaction is generally conducted at a low temperature to ensure the stability of the acyl azide intermediate. The resulting mixture, now containing the acyl azide, is then passed through a phase separator to remove the aqueous layer. google.com

The organic phase, containing the acyl azide, is subsequently heated as it flows through a reactor coil. thieme-connect.com The elevated temperature induces the Curtius rearrangement, where the acyl azide rearranges to form the isocyanate with the concurrent loss of nitrogen gas. thieme-connect.comthieme-connect.com The precise control over reaction parameters such as residence time, temperature, and pressure within the microreactor or flow system allows for the safe and efficient conversion of the high-energy acyl azide intermediate as it is formed. thieme-connect.com This minimizes the accumulation of potentially explosive intermediates, a significant safety concern in batch processing. acs.org

The use of microreactors, with their high surface-area-to-volume ratio, facilitates superior heat and mass transfer, leading to improved reaction control and higher product yields. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of a variety of mono- and diisocyanates, demonstrating its versatility and potential for industrial-scale production. thieme-connect.comvapourtec.com

For the synthesis of this compound, the precursor would be 2-(piperidin-1-yl)benzohydrazide. This precursor would be subjected to the tandem acyl azide formation and Curtius rearrangement in a continuous flow system. The following table outlines the general parameters and expected outcomes based on the synthesis of analogous aromatic isocyanates.

Table 1: General Parameters for Continuous Flow Synthesis of Aryl Isocyanates via Curtius Rearrangement

| Parameter | Condition | Rationale |

|---|---|---|

| Acyl Azide Formation Temperature | 0 °C | Ensures stability of the acyl azide intermediate. thieme-connect.com |

| Curtius Rearrangement Temperature | 85 °C | Promotes efficient rearrangement to the isocyanate. thieme-connect.com |

| Solvent | Toluene | Inert solvent that is compatible with the reaction conditions. thieme-connect.com |

| Residence Time (Acyl Azide Formation) | < 1 minute | Rapid formation and immediate consumption of the intermediate. |

| Residence Time (Curtius Rearrangement) | ~97 seconds | Sufficient time for complete conversion to the isocyanate. thieme-connect.com |

The successful application of continuous flow synthesis to a range of aromatic isocyanates provides a strong precedent for its use in the production of this compound. The data from these syntheses indicate that high yields can be achieved with excellent process control and safety.

Table 2: Examples of Isocyanates Synthesized via Continuous Flow Curtius Rearrangement

| Isocyanate Product | Starting Material | Yield | Reference |

|---|---|---|---|

| 1,6-Diisocyanatohexane | Adipoyl hydrazide | 80% | thieme-connect.com |

| Phenyl isocyanate | Benzoyl hydrazide | 90% | thieme-connect.com |

The continuous flow approach not only offers a safer and more efficient route to isocyanates like this compound but also aligns with the principles of green chemistry by minimizing waste and energy consumption. rsc.org The scalability of this technology makes it an attractive option for both laboratory-scale research and industrial production. thieme-connect.com

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, specific research applications for the compound this compound, particularly within the detailed areas of advanced organic synthesis and materials science, could not be identified.

Extensive queries for the chemical, identified by CAS numbers 70430-99-4 and 892501-88-1, did not yield published studies detailing its use as a versatile building block in complex molecule construction, a precursor in heterocyclic synthesis, or as a scaffold for novel chemical entity design. The compound is listed in several chemical supplier catalogs, but these entries lack information regarding its reactivity, research applications, or any role in synthetic methodologies.

Furthermore, the search for mechanistic probes and theoretical investigations in organic chemistry involving this compound returned no relevant results. Inquiries into its potential reactivity, reaction mechanisms, or use as a tool for theoretical studies in organic chemistry did not provide any specific findings.

Consequently, due to the absence of specific, verifiable research data on this compound in the requested fields, it is not possible to construct the detailed scientific article as outlined. The available information is currently limited to its commercial availability, without supporting scientific literature on its applications.

Applications in Advanced Organic Synthesis and Materials Science Research

Mechanistic Probes and Theoretical Investigations in Organic Chemistry

Elucidation of Reaction Mechanisms Involving the Compound

The isocyanate moiety (-N=C=O) is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. The reaction mechanisms involving 1-(2-isocyanatophenyl)piperidine are largely dictated by the chemistry of this group, influenced by the electronic effects of the attached phenylpiperidine scaffold.

The primary reaction of isocyanates is addition to the C=N double bond. The carbon atom, situated between two electronegative atoms (nitrogen and oxygen), carries a significant partial positive charge, rendering it highly electrophilic. mdpi.com Nucleophiles, such as alcohols, amines, and water, readily attack this carbon atom. For instance, the reaction with an alcohol would proceed through a nucleophilic addition mechanism to form a urethane.

Kinetic studies on analogous reactions, such as the reaction of substituted ethanes with piperidine (B6355638), suggest that the mechanisms can be complex, potentially involving multi-step processes like the (E1cB)ip mechanism, which consists of a pre-equilibrium followed by subsequent fast steps. rsc.org While tertiary amines are often inactive, secondary amines like the piperidine moiety in related reactions are effective promoters. rsc.org The general reactivity of the isocyanate group can be leveraged in various synthetic transformations, including the synthesis of ureas, carbamates, and other heterocyclic systems. The synthesis of related compounds, such as 2-piperidinoaniline (B57174) from precursors like 1-(2-nitrophenyl)piperidine (B57168), provides context for the types of transformations this class of compounds can undergo. chemicalbook.com

The study of reaction mechanisms like SN1, SN2, E1, and E2 is fundamental to understanding the reactivity of the alkyl portions of the piperidine ring, although the reactivity of the isocyanate group typically dominates. nih.govnih.govnih.gov The specific orientation and electronic contribution of the piperidine ring relative to the isocyanate group can influence the rate and outcome of these reactions, a subject ripe for detailed mechanistic investigation.

Computational Studies on Reactivity and Selectivity (e.g., Density Functional Theory, Molecular Dynamics)

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to investigate its structural, electronic, and reactive properties.

Density Functional Theory (DFT)

DFT calculations are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of piperidine derivatives. researchgate.netresearchgate.net For this compound, DFT can be used to calculate key parameters that govern its reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the LUMO, for example, would likely be centered on the isocyanate group, confirming its role as the primary electrophilic site. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. mdpi.com

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visually represent the electron density distribution and highlight regions susceptible to nucleophilic or electrophilic attack. For this compound, the MEP would show a highly positive potential around the isocyanate carbon.

| Parameter | Typical Computational Level | Information Obtained |

|---|---|---|

| Optimized Molecular Geometry | B3LYP/6-311G(d,p) | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| Vibrational Frequencies | B3LYP/6-311G(d,p) | Predicts IR and Raman spectra, confirming structural integrity and identifying functional groups. |

| Frontier Molecular Orbitals (HOMO/LUMO) | B3LYP/6-311G(d,p) | Determines the electronic energy gap, chemical hardness, and sites for electron donation/acceptance. |

| Molecular Electrostatic Potential (MEP) | HF/6-31G(d) | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | B3LYP/6-311G(d,p) | Investigates charge transfer and intramolecular delocalization interactions. |

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of molecules in solution or in complex environments over time. rsc.org For this compound, MD simulations can reveal key conformational behaviors, such as the flexibility of the piperidine ring and its orientation relative to the phenyl ring. researchgate.netnih.gov In a biological context or within a polymer matrix, MD simulations can elucidate interactions with surrounding molecules, including solvent effects and potential binding modes with larger structures. nih.govnih.gov These simulations track the trajectory of each atom, providing insights into phenomena like the formation of intermolecular hydrogen bonds and the solvent-accessible surface area, which are crucial for understanding how the molecule interacts with its environment. nih.govresearchgate.net

Supramolecular Chemistry and Non-Covalent Interactions Studies

Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. The structural features of this compound—specifically the piperidine nitrogen, the aromatic ring, and the isocyanate group—provide multiple sites for such interactions, making it a potentially valuable building block in crystal engineering and materials science. nih.govnih.govrsc.org

The crystal structures of related heterocyclic compounds like piperidine and morpholine (B109124) are characterized by chains and sheets formed through N-H···N hydrogen bonds. ed.ac.uk Although the nitrogen in the piperidine ring of the title compound is tertiary, the molecule can still participate in various non-covalent interactions. The oxygen atom of the isocyanate group can act as a hydrogen bond acceptor, while the hydrogen atoms on the piperidine and phenyl rings can act as donors in C-H···O and C-H···π interactions. ed.ac.uk The phenyl ring itself can engage in π-π stacking interactions.

Hirshfeld Surface Analysis and NCI Plots

Another powerful tool is the Non-Covalent Interaction (NCI) index, which allows for the visualization of non-covalent interactions in real space based on the electron density and its derivatives. nih.govscielo.org.mx NCI plots can distinguish between stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric clashes, providing a detailed picture of the forces that govern supramolecular assembly.

| Interaction Type | Donor/Acceptor Groups | Role in Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | C-H (piperidine/phenyl) as donor; N/O (isocyanate) as acceptor | Directional interactions that guide the formation of chains, sheets, or 3D networks. |

| π-π Stacking | Interaction between phenyl rings of adjacent molecules | Contributes to the stabilization of layered crystal structures. |

| C-H···π Interactions | C-H bonds of the piperidine ring interacting with the phenyl ring of another molecule | Provides additional stability to the crystal packing. |

| Van der Waals Forces | General interactions between molecular surfaces | Contribute significantly to the overall cohesion of the molecular crystal. |

The study of supramolecular assemblies involving this compound could lead to the design of novel materials with specific structural and functional properties, driven by the predictable and directional nature of its non-covalent interactions.

Advanced Spectroscopic and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "1-(2-Isocyanatophenyl)piperidine". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The isocyanate carbon (-N=C=O) exhibits a characteristic chemical shift, and the aromatic and piperidine (B6355638) carbons can be assigned based on their chemical environment and by using techniques like HSQC and HMBC, which correlate proton and carbon signals. nih.gov

Table 1: Representative NMR Data for Piperidine Derivatives

| Nucleus | Chemical Shift (ppm) Range for Piperidine Ring Protons | Reference |

| ¹H | 1.4 - 2.8 | chemicalbook.comrsc.org |

| ¹³C | 24 - 55 | rsc.org |

Note: Specific chemical shifts for "this compound" would require experimental data for the specific compound.

Mass Spectrometry (MS) Techniques for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the precise molecular weight of "this compound" and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Electron ionization (EI) is a common technique where the molecule is bombarded with electrons, leading to ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ions. The fragmentation pattern is often predictable and provides a "fingerprint" of the molecule. For "this compound", characteristic fragments would likely arise from the cleavage of the bond between the phenyl ring and the piperidine moiety, as well as fragmentation within the piperidine ring itself. nih.govscholars.direct

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing mixtures and identifying individual components. nih.govmmu.ac.uk

Table 2: Predicted and Observed Mass Spectral Data for Related Compounds

| Compound | Molecular Weight ( g/mol ) | Key Mass-to-Charge (m/z) Ratios | Technique | Reference |

| Piperidine | 85.15 | 84, 56, 85, 57, 42 | EI-MS | nih.gov |

| Piperine | 285.34 | Not specified | EI-MS | nist.gov |

| 1-(3-chlorophenyl)piperazine (mCPP) | Not specified | Not specified | GC-MS | nih.gov |

Note: This table illustrates the type of data obtained. Specific fragmentation data for "this compound" would require experimental analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of "this compound" is expected to show a strong, characteristic absorption band for the isocyanate (-N=C=O) group, typically in the range of 2250-2280 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aromatic and piperidine rings, C=C stretching of the aromatic ring, and C-N stretching vibrations. researchgate.netnih.gov

Raman spectroscopy can also be used to identify these functional groups. While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. The selection rules for IR and Raman spectroscopy are different, meaning that some vibrational modes may be more prominent in one technique than the other, providing a more complete picture of the molecule's vibrational structure. researchgate.netchemicalbook.comchemicalbook.com

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Isocyanate (-N=C=O) | 2250 - 2280 | General IR knowledge |

| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 3000 | researchgate.net |

| Aromatic C=C Stretch | 1400 - 1600 | nih.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comrsc.org By diffracting X-rays through a single crystal of "this compound", a detailed electron density map can be generated, from which the exact bond lengths, bond angles, and torsional angles can be determined. nih.govresearchgate.net This provides an unambiguous confirmation of the molecular structure and can reveal important information about intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the physical properties of the compound. nih.gov

Chromatographic Techniques for Purity Assessment, Separation, and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of "this compound", separating it from reaction byproducts or impurities, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. epa.govnih.govresearchgate.net By choosing appropriate columns and mobile phases, HPLC can be used to quantify the purity of "this compound" and to isolate it in a highly pure form. UV detection is commonly used for aromatic compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS), as mentioned earlier, is a powerful hyphenated technique. mmu.ac.uk It is particularly useful for analyzing volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification. unodc.org This allows for both the qualitative and quantitative analysis of "this compound" and any potential impurities. nih.govmmu.ac.uk

Future Research Directions and Unaddressed Academic Questions

Exploration of Unconventional Reaction Pathways for the Compound

The reactivity of the isocyanate group is well-documented, readily undergoing nucleophilic attack by alcohols, amines, and water to form carbamates, ureas, and amines, respectively. wikipedia.org However, the ortho-piperidine substituent introduces the potential for unique, intramolecular transformations. Future research could explore unconventional reaction pathways, such as:

Intramolecular Cyclization: The proximity of the piperidine (B6355638) nitrogen to the isocyanate group could facilitate intramolecular cyclization reactions under specific conditions, potentially leading to novel heterocyclic ring systems. nih.gov The influence of catalysts and reaction conditions on the regioselectivity of such cyclizations would be a critical area of study.

Ortho-Lithiation and Functionalization: Directed ortho-metalation of the aromatic ring, guided by the piperidine substituent, followed by trapping with electrophiles, could provide a route to a variety of substituted derivatives, further expanding the chemical space around this scaffold.

Reactions with Organometallic Reagents: Investigation into the reactions of 1-(2-isocyanatophenyl)piperidine with various organometallic reagents could unveil novel transformations and the formation of unique carbon-nitrogen and carbon-carbon bonds.

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The development of efficient and sustainable synthetic routes to this compound is a fundamental prerequisite for any further investigation. While standard methods for isocyanate synthesis exist, future research should focus on atom-economical and environmentally benign approaches.

Key synthetic strategies that warrant investigation include:

Curtius or Hofmann Rearrangement: Starting from 2-piperidylbenzoic acid or its corresponding amide, the Curtius or Hofmann rearrangement could provide a direct route to the target isocyanate. jocpr.com These methods are often favored for their mild conditions and tolerance of various functional groups.

Phosgenation of 2-Aminophenylpiperidine: The reaction of 2-aminophenylpiperidine with phosgene (B1210022) or a phosgene equivalent is a traditional method for isocyanate synthesis. wikipedia.org Research could focus on optimizing this reaction to minimize the use of hazardous reagents and improve yields.

Catalytic Carbonylation: The development of catalytic methods for the carbonylation of 2-nitrophenylpiperidine or 2-aminophenylpiperidine would represent a significant advancement towards a more sustainable synthesis. beilstein-journals.org

A comparative study of these synthetic routes, evaluating their efficiency, scalability, and environmental impact, would be of considerable value.

| Potential Synthetic Route | Starting Material | Key Transformation | Potential Advantages |

| Curtius Rearrangement | 2-Piperidylbenzoic acid | Acyl azide (B81097) formation and thermal rearrangement | Mild conditions, high functional group tolerance |

| Hofmann Rearrangement | 2-Piperidylbenzamide | Amide to isocyanate conversion | Avoids acyl azide intermediate |

| Phosgenation | 2-Aminophenylpiperidine | Reaction with phosgene or equivalent | Established methodology |

| Catalytic Carbonylation | 2-Nitrophenylpiperidine | Reductive carbonylation | Atom-economical, avoids stoichiometric reagents |

Investigation into Advanced Material Applications with Tailored Properties

The bifunctional nature of this compound, possessing both a reactive isocyanate group and a piperidine moiety, makes it an interesting candidate for the development of novel polymers and advanced materials.

Future research in this area could focus on:

Polymer Synthesis: The polymerization of this compound, either through self-polymerization or copolymerization with other monomers, could lead to the creation of novel polyurethanes or polyureas. researchgate.netnih.gov The ortho-piperidine group would be expected to influence the polymer's solubility, thermal stability, and mechanical properties.

Functional Coatings and Films: The compound could be investigated as a monomer for the preparation of functional coatings or thin films. The piperidine moiety could be leveraged for post-polymerization modification or to impart specific properties such as adhesion or basicity.

Cross-linking Agent: The potential for the piperidine nitrogen to participate in secondary reactions could be explored for its use as a cross-linking agent in polymer chemistry, leading to materials with enhanced network structures. mdpi.com

Characterization of the resulting materials using techniques such as gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential to understand their properties.

Deeper Mechanistic Understanding through Cutting-Edge Computational and Experimental Techniques

A thorough understanding of the electronic structure and reactivity of this compound is crucial for predicting its behavior and designing new applications.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to investigate the compound's conformational preferences, the electronic effects of the piperidine substituent on the isocyanate group, and the transition states of its potential reactions. chemrxiv.orgmdpi.com Such studies could provide valuable insights into reaction mechanisms and guide experimental design.

Spectroscopic Analysis: Detailed spectroscopic characterization using advanced NMR techniques, FT-IR, and mass spectrometry would be necessary to confirm the structure of the compound and its reaction products.

Kinetic Studies: Kinetic analysis of its reactions with various nucleophiles would quantify the influence of the ortho-piperidine group on the reactivity of the isocyanate functionality. umn.edu

These fundamental studies would provide a solid foundation for the rational design of new synthetic transformations and materials based on this scaffold.

Opportunities for Catalyst Discovery and Optimization in Reactions Involving the Compound

The piperidine moiety within this compound could itself act as an internal catalyst or be modified to create novel catalytic systems.

Organocatalysis: The basic nitrogen of the piperidine ring could potentially catalyze reactions involving the isocyanate group, either intramolecularly or in intermolecular reactions with other substrates. organic-chemistry.org

Ligand Development for Metal Catalysis: The corresponding 2-aminophenylpiperidine precursor could serve as a bidentate ligand for transition metals. The resulting metal complexes could be explored for their catalytic activity in a variety of organic transformations. The synthesis and characterization of such complexes would be a primary research objective.

The exploration of these future research directions promises to shed light on the fundamental chemistry of this compound and unlock its potential for a wide range of scientific and technological applications. The current lack of knowledge surrounding this compound makes it a truly open field for discovery.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-isocyanatophenyl)piperidine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step routes, such as coupling 2-aminophenylpiperidine derivatives with phosgene or carbonyl diimidazole to introduce the isocyanate group. Reaction parameters like temperature (0–5°C for isocyanate formation), solvent polarity (e.g., dichloromethane for inert conditions), and stoichiometry (excess phosgene) are critical for minimizing side reactions (e.g., urea formation). Post-synthesis purification via column chromatography or recrystallization is recommended, with characterization by <sup>1</sup>H/<sup>13</sup>C NMR and FTIR to confirm the isocyanate (-NCO) peak at ~2250 cm⁻¹ .

Q. How can researchers analytically characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should employ accelerated degradation testing (e.g., 40°C/75% relative humidity) with periodic analysis via HPLC to monitor decomposition products. Isocyanate reactivity with moisture necessitates anhydrous storage (argon atmosphere, molecular sieves). Quantify degradation using mass loss trends and kinetic modeling (e.g., Arrhenius equation for shelf-life prediction). Complementary techniques like differential scanning calorimetry (DSC) can assess thermal stability .

Q. What spectroscopic and chromatographic methods are optimal for confirming the structure of this compound?

Methodological Answer:

- NMR : <sup>1</sup>H NMR should show distinct piperidine ring protons (δ 1.4–2.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). <sup>13</sup>C NMR confirms the isocyanate carbon at ~125 ppm.

- FTIR : Sharp -NCO stretch at ~2250 cm⁻¹.

- HPLC/MS : Use a C18 column with acetonitrile/water gradient; ESI-MS in positive mode for [M+H]<sup>+</sup> identification.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can structural modifications to the piperidine or isocyanate moieties alter the compound’s reactivity or biological activity?

Methodological Answer:

- Piperidine modifications : Introduce substituents (e.g., methyl, fluorine) at the 4-position to sterically hinder or electronically modulate the isocyanate group. Use DFT calculations to predict electrophilicity changes .

- Isocyanate replacements : Test thiocyanate or cyanate analogs to compare reactivity in nucleophilic additions.

- Biological assays : Screen modified derivatives against target enzymes (e.g., proteases) to correlate structure-activity relationships (SAR). Use molecular docking to map binding interactions .

Q. How should researchers resolve contradictions in reported pharmacological data for piperidine-isocyanate derivatives?

Methodological Answer:

- Meta-analysis : Aggregate data from studies with standardized assay conditions (e.g., IC50 values under consistent pH/temperature).

- Reproducibility checks : Replicate key experiments with controlled variables (e.g., cell line passage number, solvent purity).

- Advanced analytics : Use LC-MS/MS to verify compound integrity in biological matrices, ruling out degradation as a source of variability .

Q. What computational models are suitable for predicting the electrophilic reactivity of the isocyanate group in biological systems?

Methodological Answer:

- DFT calculations : Compute Fukui indices to identify nucleophilic attack sites.

- MD simulations : Model interactions with water or biological nucleophiles (e.g., cysteine thiols) over nanosecond timescales.

- QSAR : Train models on datasets of isocyanate reactivity (e.g., Hammett σ values) to predict adduct formation rates .

Q. How can factorial design optimize reaction conditions for scaling up this compound synthesis?

Methodological Answer: Apply a 2<sup>k</sup> factorial design to test variables:

- Factors : Temperature (25°C vs. 0°C), solvent (THF vs. DCM), catalyst (none vs. triethylamine).

- Responses : Yield, purity, reaction time.

Statistically analyze interactions using ANOVA. For example, low temperature may reduce side reactions but prolong reaction time. Pareto charts identify dominant factors .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

Methodological Answer:

- In vitro models : Use human hepatocyte cultures to assess metabolic toxicity (CYP450-mediated bioactivation).

- Protective groups : Temporarily mask the isocyanate with tert-butoxycarbonyl (Boc) during handling, then deprotect in situ.

- Environmental controls : Employ fume hoods with real-time air monitoring for isocyanate vapor (OSHA PEL: 0.02 ppm) .

Q. How can cross-disciplinary approaches (e.g., materials science) expand applications of this compound?

Methodological Answer:

- Polymer chemistry : Incorporate into polyurethane networks as a crosslinker; measure mechanical properties via tensile testing.

- Surface functionalization : Graft onto silica nanoparticles for targeted drug delivery. Characterize with XPS and AFM .

Q. What methodological frameworks ensure reproducibility in studies involving reactive isocyanate intermediates?

Methodological Answer:

- Standard operating procedures (SOPs) : Document anhydrous techniques and quenching protocols (e.g., using ethanolamine to neutralize excess isocyanate).

- Data validation : Use orthogonal methods (e.g., NMR + IR) to confirm intermediate stability.

- Collaborative trials : Share samples with independent labs for inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.